molecular formula C8H6ClFO2 B2760112 4-Chloro-2-fluoro-6-methylbenzoic acid CAS No. 1427395-43-4

4-Chloro-2-fluoro-6-methylbenzoic acid

Cat. No.: B2760112
CAS No.: 1427395-43-4
M. Wt: 188.58
InChI Key: KTTCBEJZILTBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-fluoro-6-methylbenzoic acid (CAS: 434-75-3) is a halogenated benzoic acid derivative with the molecular formula C₇H₄ClFO₂ and a molecular weight of 174.56 g/mol . It features a benzene ring substituted with chlorine (position 4), fluorine (position 2), and a methyl group (position 6), along with a carboxylic acid functional group (position 1). This compound is characterized by its moderate solubility in water (0.45 mg/mL) and a log skin permeability (Kp) of -5.87 cm/s, indicating low dermal absorption . It is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of herbicides and bioactive molecules .

Properties

IUPAC Name

4-chloro-2-fluoro-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTCBEJZILTBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-6-methylbenzoic acid can be achieved through several methods. One common approach involves the multi-step reaction process starting from 4-chlorobenzoic acid . The process includes halogenation and methylation reactions under controlled conditions to introduce the chlorine, fluorine, and methyl groups onto the benzene ring.

Industrial Production Methods

Industrial production of 4-Chloro-2-fluoro-6-methylbenzoic acid typically involves large-scale chemical synthesis using similar reaction pathways as in laboratory settings. The reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related benzoic acid derivatives differ in substituent type, position, and functional groups, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

4-Bromo-2-chloro-6-methylbenzoic Acid

  • Structure : Bromine replaces fluorine at position 2.
  • Molecular Weight : Higher than the target compound due to bromine’s larger atomic mass.
  • Applications : Used in organic synthesis for coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s superior leaving-group ability .
  • Regulatory Status: Classified as non-hazardous under EU Regulation (EC) No. 1272/2008 .

4-Chloro-2-fluoro-6-methoxybenzaldehyde

  • Structure : Methoxy group (position 6) and aldehyde (position 1) replace the methyl and carboxylic acid groups.
  • Solubility : Increased lipophilicity due to the methoxy group; aldehyde functionality enhances reactivity in condensation reactions.
  • Applications : Serves as a precursor in fine chemical synthesis, particularly for Schiff base ligands or heterocyclic compounds .

Methyl 3-chloro-5-fluorobenzoate

  • Structure : Ester group (methyl ester) instead of carboxylic acid; chloro and fluoro substituents at positions 3 and 4.
  • Acidity : Less acidic (pKa ~1–2) than the target compound (pKa ~2.5–3.5 for benzoic acids).
  • Applications: Used in polymer chemistry and as a monomer in specialty materials .

4,5-Dichloro-2-fluorobenzoic Acid

  • Structure : Additional chlorine at position 5.
  • Electron Effects : Enhanced electron-withdrawing effects increase acidity compared to the target compound.
  • Bioactivity : Demonstrated utility in herbicide formulations, similar to 4-chloro-2-fluoro-6-methylbenzoic acid .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (mg/mL) Key Applications Structural Distinctions
4-Chloro-2-fluoro-6-methylbenzoic acid C₇H₄ClFO₂ 174.56 0.45 Agrochemicals, pharmaceuticals Cl (4), F (2), CH₃ (6), COOH (1)
4-Bromo-2-chloro-6-methylbenzoic acid C₇H₅BrClO₂ 249.47 N/A Cross-coupling reactions Br (2), Cl (4), CH₃ (6), COOH (1)
4-Chloro-2-fluoro-6-methoxybenzaldehyde C₈H₆ClFO₂ 188.58 N/A Ligand synthesis, heterocycles OCH₃ (6), CHO (1)
Methyl 3-chloro-5-fluorobenzoate C₈H₆ClFO₂ 188.58 N/A Polymer chemistry COOCH₃ (1), Cl (3), F (5)
4,5-Dichloro-2-fluorobenzoic acid C₇H₃Cl₂FO₂ 209.00 N/A Herbicides, enzyme inhibition Cl (4,5), F (2), COOH (1)

Data compiled from .

Research Findings and Implications

  • Synthetic Utility : The carboxylic acid group in 4-chloro-2-fluoro-6-methylbenzoic acid facilitates its use in amide and ester formation, critical for drug discovery .
  • Substituent Effects : Fluorine’s electronegativity enhances metabolic stability in agrochemicals, while chlorine improves lipophilicity for membrane penetration .

Biological Activity

4-Chloro-2-fluoro-6-methylbenzoic acid (CFMBA) is a halogenated aromatic carboxylic acid with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound's unique structure, characterized by the presence of chlorine and fluorine substituents, influences its reactivity and biological interactions.

CFMBA has the following chemical properties:

  • Molecular Formula : C9H8ClF O2
  • Molecular Weight : Approximately 202.61 g/mol
  • Structure : The presence of both a carboxylic acid group and halogen substituents enables diverse chemical reactivity, including nucleophilic substitutions and oxidation reactions.

The biological activity of CFMBA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen atoms (chlorine and fluorine) enhance its lipophilicity, allowing it to penetrate biological membranes more easily. This characteristic is essential for its potential therapeutic effects.

Enzyme Inhibition

CFMBA's structure allows it to interact with various enzymes, potentially acting as an inhibitor. The carboxylic acid group can form hydrogen bonds with active sites on enzymes, while the halogen substituents may participate in hydrophobic interactions. This mechanism is common among non-steroidal anti-inflammatory drugs (NSAIDs), where similar structures inhibit cyclooxygenase enzymes involved in inflammation pathways.

Case Studies

  • Inhibition of Cyclooxygenase (COX) Enzymes : A study evaluating the activity of various benzoic acid derivatives found that certain halogenated compounds significantly inhibited COX-1 and COX-2 activities, suggesting a potential role for CFMBA as an anti-inflammatory agent.
  • Anticancer Activity : Preliminary investigations into related compounds have indicated potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. While direct studies on CFMBA are scarce, its structural analogs have shown promise in this area.

Research Findings

Study FocusFindings
Antimicrobial ActivitySimilar compounds showed inhibition of bacterial growth; CFMBA may exhibit similar properties.
Enzyme InhibitionPotential to inhibit COX enzymes based on structural similarities with known inhibitors.
Anticancer PotentialAnalogous compounds demonstrated anticancer effects; further research needed for CFMBA.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.